2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
The compound has been used in the synthesis of labeled compounds for research purposes. Xu and Trudell (2005) demonstrated the use of this compound in the amidation process to produce labeled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which was later hydrolyzed to yield a ring-opened product. This process is significant for the synthesis of labeled compounds used in various studies, including pharmacokinetics and drug metabolism (Xu & Trudell, 2005).
Antimicrobial and Antifungal Applications
A series of compounds synthesized from this chemical structure demonstrated moderate to significant antimicrobial and antifungal activities. Ahmad et al. (2011) found that compounds with higher lipophilicity, particularly N-methyl analogues, exhibited superior antibacterial activities. This discovery is crucial for developing new antimicrobial agents to combat resistant bacterial strains (Ahmad et al., 2011).
Anticancer Activity
Several studies have explored the anticancer potential of derivatives of this compound. Güzel and Salman (2006) synthesized a series of derivatives and evaluated them for antimycobacterial and antitumor activities. They discovered that certain analogs exhibited excellent inhibitory activity against Mycobacterium tuberculosis and significant cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (Güzel & Salman, 2006).
Bioactivity and Inhibition Effects
The compound and its derivatives have been used to study bioactivity and inhibition effects on bacteria and algae. Yu et al. (2020) synthesized novel acetamides from this compound and evaluated their inhibition effects on heterotrophic bacteria and marine chlorella, finding that certain derivatives showed good bioactivity, indicating potential applications in biocontrol or biofouling prevention (Yu et al., 2020).
Microwave Assisted Synthesis
The compound's structure has been utilized in microwave-assisted synthesis to create derivatives with potential biological activities. For instance, compounds synthesized through this method were found to possess moderate to significant anti-microbial activities, highlighting the compound's versatility in synthesizing bioactive molecules (Ahmad et al., 2011).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWBQYNOCSZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322233 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
641606-65-7 |
Source
|
Record name | N-[(4-methylphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.